molecular formula C9H6N2O B6166891 2-isocyanato-4-methylbenzonitrile CAS No. 85325-01-5

2-isocyanato-4-methylbenzonitrile

Cat. No. B6166891
CAS RN: 85325-01-5
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isocyanato-4-methylbenzonitrile is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is used in various applications, including pharmaceutical testing .


Synthesis Analysis

The synthesis of isocyanates, such as 2-isocyanato-4-methylbenzonitrile, involves reactions of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves reacting hyperbranched polyester with isophorone diisocyanate (IPDI) to produce an isocyanate-terminated hyperbranched polymer .


Molecular Structure Analysis

The molecular structure of 2-isocyanato-4-methylbenzonitrile consists of a benzene ring with a methyl group, an isocyanate group, and a nitrile group attached to it .


Chemical Reactions Analysis

Isocyanates, including 2-isocyanato-4-methylbenzonitrile, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-4-methylbenzonitrile include its molecular formula (C9H6N2O), molecular weight (158.16), and its use in various applications .

Mechanism of Action

The mechanism of action of isocyanates involves the reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen . Isothiocyanates are also known to exhibit antimicrobial activity against human pathogens .

Safety and Hazards

Exposure to isocyanates, including 2-isocyanato-4-methylbenzonitrile, can cause irritation of skin and mucous membranes, chest tightness, and difficulty breathing . They are classified as potential human carcinogens and are known to cause cancer in animals . Safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Recent research has focused on the development of bio-based isocyanate production, which is environmentally friendly and sustainable . The use of isocyanates in the synthesis of polyurethanes and other polymers is expected to continue to grow due to their excellent mechanical, chemical, and physical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-isocyanato-4-methylbenzonitrile involves the reaction of 2-chloro-4-methylbenzonitrile with potassium cyanate to form the intermediate 2-cyano-4-methylbenzonitrile, which is then treated with phosgene to yield the final product.", "Starting Materials": [ "2-chloro-4-methylbenzonitrile", "potassium cyanate", "phosgene" ], "Reaction": [ "Step 1: 2-chloro-4-methylbenzonitrile is reacted with potassium cyanate in the presence of a suitable solvent and a base catalyst to form the intermediate 2-cyano-4-methylbenzonitrile.", "Step 2: The intermediate 2-cyano-4-methylbenzonitrile is then treated with phosgene in the presence of a suitable solvent and a base catalyst to yield the final product, 2-isocyanato-4-methylbenzonitrile." ] }

CAS RN

85325-01-5

Product Name

2-isocyanato-4-methylbenzonitrile

Molecular Formula

C9H6N2O

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.